5-Phenyl-1-pentene

Descripción

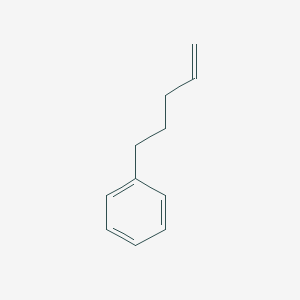

Structure

3D Structure

Propiedades

IUPAC Name |

pent-4-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURREWSZSUQSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333744 | |

| Record name | 5-Phenyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-74-7 | |

| Record name | 5-Phenyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 5-Phenyl-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenyl-1-pentene, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Chemical Shift and Multiplicity for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 5H | Ar-H |

| 5.85 | m | 1H | =CH - |

| 5.00 | m | 2H | H ₂C= |

| 2.65 | t | 2H | Ar-CH ₂- |

| 2.15 | q | 2H | =CH-CH ₂- |

| 1.75 | p | 2H | Ar-CH₂-CH ₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Table 2: ¹³C NMR Chemical Shift for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Ar-C (quaternary) |

| 138.7 | =C H- |

| 128.4 | Ar-C H |

| 128.3 | Ar-C H |

| 125.7 | Ar-C H |

| 114.8 | C H₂= |

| 35.8 | Ar-C H₂- |

| 33.3 | =CH-C H₂- |

| 31.1 | Ar-CH₂-C H₂- |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

IR (Infrared) Spectroscopy Data

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (alkene) |

| 3025 | Medium | =C-H stretch (aromatic) |

| 2930, 2855 | Strong | C-H stretch (aliphatic) |

| 1640 | Medium | C=C stretch (alkene) |

| 1605, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| 745, 700 | Strong | Ar-H bend (monosubstituted benzene) |

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 146 | 30 | [M]⁺ (Molecular Ion) |

| 104 | 100 | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | 45 | [C₃H₅]⁺ (Allyl cation) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

-

Sample Preparation: A small amount of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of neat this compound was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

-

Instrumentation: A GC-MS system comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier gas: Helium at a constant flow rate.

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 50 °C, ramped to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

-

Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed for its fragmentation pattern. The NIST Mass Spectral Library can be used for spectral matching and confirmation.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the combined spectroscopic data.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1-pentene is an organic compound with the chemical formula C₁₁H₁₄. It belongs to the class of unsaturated aromatic hydrocarbons, featuring a phenyl group attached to a five-carbon alkenyl chain with a terminal double bond. This unique structure, combining an aromatic ring with a reactive alkene moiety, makes it a valuable building block in organic synthesis and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [3][4] |

| CAS Number | 1075-74-7 | [1][5] |

| Appearance | Colorless oil | [6] |

| Boiling Point | 198 °C | [3][5] |

| 203.7 °C at 760 mmHg | [1][2] | |

| 40 °C at 0.5 mmHg | [6] | |

| Melting Point | -37 °C (estimate) | [3][5][7] |

| Density | 0.8889 g/cm³ | [3][5] |

| 0.876 g/cm³ | [1][2] | |

| Refractive Index (n_D^20) | 1.5065 | [3][5] |

| 1.504 | [1][2] | |

| Flash Point | 69.5 °C | [1][2] |

| LogP | 3.19530 | [1] |

| Vapor Pressure | 0.391 mmHg at 25°C | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and aliphatic protons of the pentenyl chain. |

| ¹³C NMR | Resonances for aromatic carbons, sp² hybridized carbons of the double bond, and sp³ hybridized carbons of the alkyl chain.[4] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the alkene and aromatic ring, and out-of-plane bending for the vinyl group and substituted benzene ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| UV Spectroscopy | Structured absorption between 230 and 280 nm in cyclohexane.[8] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard coupling of phenethylmagnesium bromide with allyl bromide.[6][8]

Materials:

-

Phenethyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Allyl bromide

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Dry nitrogen atmosphere

Procedure:

-

Prepare the Grignard reagent by reacting phenethyl bromide (0.135 mol) with an excess of magnesium turnings in anhydrous THF (50 mL) under a dry nitrogen atmosphere.

-

In a separate flask, prepare a solution of allyl bromide (0.135 mol) in anhydrous THF (150 mL).

-

Slowly add the prepared phenethylmagnesium bromide solution to the stirred solution of allyl bromide at room temperature under a dry nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the THF solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution with a saturated aqueous solution of ammonium chloride.

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by distillation to yield this compound as a colorless oil.[6] A boiling point of 40 °C at 0.5 mm Hg has been reported for the distilled product.[6]

Workflow for Grignard Synthesis of this compound

Caption: Synthesis of this compound via Grignard reaction.

Purification

For high-purity samples (≥99%), a combination of distillation, silica gel flash chromatography, and preparative gas-liquid chromatography (GLC) can be employed.[8]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expect to see multiplets in the aromatic region (δ ~7.1-7.3 ppm), a multiplet for the proton at the 5-position of the pentenyl chain adjacent to the phenyl group, multiplets for the internal methylene protons, and characteristic signals for the terminal vinyl group (a multiplet for the internal vinyl proton and two multiplets for the terminal vinyl protons).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the aromatic carbons, the two sp² carbons of the vinyl group, and the three sp³ carbons of the alkyl chain.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As a neat liquid, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3080 cm⁻¹ (C-H stretch, vinyl)

-

~3030 cm⁻¹ (C-H stretch, aromatic)

-

~2930 and ~2860 cm⁻¹ (C-H stretch, aliphatic)

-

~1640 cm⁻¹ (C=C stretch, alkene)

-

~1605 and ~1495 cm⁻¹ (C=C stretch, aromatic ring)

-

~990 and ~910 cm⁻¹ (C-H out-of-plane bend, vinyl)

-

~745 and ~700 cm⁻¹ (C-H out-of-plane bend, monosubstituted benzene)

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5MS).

-

Injection: Split or splitless injection.

-

Temperature Program: A temperature ramp, for example, starting at a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-200).

-

-

Expected Results: The chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a molecular ion peak at m/z 146 and a fragmentation pattern characteristic of the structure, likely including fragments from benzylic cleavage and loss of alkyl radicals.

Chemical Reactions and Signaling Pathways

Photochemical Intramolecular Meta Cycloaddition

The photochemistry of this compound has been studied, revealing an intramolecular meta cycloaddition reaction. This reaction proceeds through the formation of an exciplex between the excited phenyl ring and the terminal double bond.[8]

Reaction Mechanism: The proposed mechanism involves the initial formation of exciplexes (EX1 and EX2), which then lead to the generation of diradical intermediates (BR1 and BR2). These diradicals can then undergo cyclization to form various meta cycloadducts.[8]

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular weight of 5-Phenyl-1-pentene

An In-depth Technical Guide to 5-Phenyl-1-pentene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and photochemical behavior. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1075-74-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄ | [1][4][7] |

| Molecular Weight | 146.23 g/mol | [1][2][4] |

| Density | 0.876 - 0.8889 g/cm³ | [2][3] |

| Boiling Point | 198 - 203.7 °C at 760 mmHg | [2][3] |

| Refractive Index | 1.504 - 1.5065 | [2][3] |

| Flash Point | 69.5 °C | [3] |

| Melting Point | -37 °C (estimate) | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Grignard coupling reaction.[1][2]

Materials:

-

1-bromo-2-phenylethane

-

Allylmagnesium bromide

-

Anhydrous diethyl ether (or a suitable solvent)

-

Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser, magnetic stirrer)

-

Silica gel for flash chromatography

-

Preparative Gas-Liquid Chromatography (GLC) equipment

Procedure:

-

Reaction Setup: Assemble the Grignard reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Grignard Reagent Addition: Place allylmagnesium bromide in the dropping funnel and 1-bromo-2-phenylethane in the reaction flask with anhydrous diethyl ether.

-

Reaction: Add the allylmagnesium bromide solution dropwise to the stirred solution of 1-bromo-2-phenylethane at a controlled temperature.

-

Quenching: After the reaction is complete, quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation.

-

Further purify by silica gel flash chromatography.

-

For high purity samples (≥99%), a final purification step using preparative Gas-Liquid Chromatography (GLC) is recommended.[1]

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR spectroscopy. The resulting spectrum should be consistent with literature data for this compound.[1]

Photochemical Reaction Pathway

The photochemistry of this compound involves an intramolecular meta cycloaddition. This process is initiated by the excitation of the phenyl ring, which is then trapped by the alkene group to form an exciplex. This exciplex subsequently converts to diradical intermediates, which then close to form meta cycloadducts.[1]

Biological Activity and Drug Development Context

Currently, there is a lack of specific information in the scientific literature detailing the direct biological activity or well-defined signaling pathway involvement of this compound.

However, the broader class of phenyl alkenes has been investigated for potential biological activities. For instance, a novel linear phenyl alkene isolated from marine sponges demonstrated cytotoxic activity against human leukemia cancer cells (HL-60) with an IC₅₀ value of 8.1 µM.[7] Molecular docking studies of this compound suggested a potential mechanism of action through the inhibition of microtubule activity, similar to the chemotherapeutic drug eribulin.[7] This highlights the potential for phenyl alkene scaffolds in the discovery of new bioactive compounds.

In the context of drug design, the phenyl group is a common motif. However, its presence can sometimes lead to metabolic instability and poor aqueous solubility.[8] Consequently, a current strategy in drug development involves the replacement of phenyl rings with bioisosteres, such as bicyclo[1.1.1]pentane (BCP), to improve the physicochemical and pharmacokinetic properties of drug candidates.[8][9] While this compound itself is not highlighted as a therapeutic agent, its phenyl moiety represents a key structural feature that is of significant interest and ongoing research within the field of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 1075-74-7 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

In-depth Conformational Analysis of 5-Phenyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1-pentene (5PPene) is a flexible molecule that serves as a valuable model system for understanding the conformational preferences of alkyl-substituted aromatic compounds, a common structural motif in pharmacologically active molecules. The conformational landscape of 5PPene is primarily governed by the interplay of steric and electronic effects arising from rotations around three key single bonds in its pentenyl chain. This technical guide provides a comprehensive overview of the conformational analysis of 5PPene, detailing the experimental and computational methodologies used to identify and characterize its stable conformers. Quantitative data on the dihedral angles and relative energies of the conformers are presented, and the underlying principles of the key experimental techniques are elucidated.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry. The study of these conformations and their relative populations is known as conformational analysis. Understanding the conformational preferences of 5PPene is crucial for predicting its reactivity, spectroscopic properties, and potential interactions with biological systems. This guide will delve into the methods used to unravel the conformational complexity of this molecule.

Theoretical Background: The Conformers of this compound

The conformational landscape of this compound is defined by the rotation around three key dihedral angles along the pentene chain, denoted as τ1, τ2, and τ3[1].

-

τ1: Describes the rotation about the Cα-Cβ bond.

-

τ2: Describes the rotation about the Cβ-Cγ bond.

-

τ3: Describes the rotation about the Cγ-Cδ bond.

Computational studies, primarily using density functional theory (DFT) at the M05-2X/6-31+G* level of theory, have identified five low-energy conformers of this compound, labeled A through E.[2] These conformers represent local minima on the potential energy surface of the molecule.

Quantitative Conformational Data

The calculated dihedral angles and relative energies of the five experimentally observed conformers of this compound are summarized in the table below. This data is crucial for understanding the structural differences and relative stabilities of each conformer.

| Conformer | τ1 (Cα-Cβ) | τ2 (Cβ-Cγ) | τ3 (Cγ-Cδ) | Relative Energy (cm⁻¹) |

| A | g+ | g- | t | 0 |

| B | g- | g+ | t | 23 |

| C | g- | t | g+ | 55 |

| D | t | g- | t | 100 |

| E | t | t | g+ | 115 |

Note: 'g' refers to a gauche conformation (approximately ±60°) and 't' refers to a trans conformation (approximately 180°). The specific values can vary slightly. The relative energies are based on computational predictions.

Experimental Methodologies

A combination of sophisticated spectroscopic techniques is employed to experimentally probe the conformations of this compound in the gas phase, where intermolecular interactions are minimized.

Supersonic Jet Expansion

To simplify the complex spectra of flexible molecules at room temperature, the sample is cooled to very low rotational and vibrational temperatures using a supersonic jet expansion. In this technique, a carrier gas (e.g., argon) seeded with this compound is expanded from a high-pressure region into a vacuum chamber through a small nozzle. This rapid expansion leads to isentropic cooling, effectively "freezing" the molecules into their lowest energy conformations.

dot

Caption: Workflow of supersonic jet expansion for sample preparation.

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

R2PI is a highly sensitive and selective technique used to obtain electronic spectra of the different conformers. A tunable laser excites the molecules from the ground electronic state (S₀) to an excited electronic state (S₁). A second laser then ionizes the molecules from the S₁ state. The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the first laser, a spectrum corresponding to the S₁ ← S₀ transition is obtained for each conformer.

Ultraviolet Hole-Burning (UVHB) Spectroscopy

UVHB spectroscopy is a powerful method for distinguishing the spectra of different conformers. In this technique, a "pump" laser is fixed at a specific wavelength corresponding to an absorption feature of one conformer, thereby depleting its ground state population. A second, "probe" laser is then scanned. When the probe laser is scanned over transitions originating from the same conformer as the one targeted by the pump laser, a dip in the ion signal is observed, confirming that those spectral features belong to the same species.

dot

Caption: Logical flow of a UV-UV hole-burning experiment.

Rotational Band Contour Analysis

The high-resolution electronic spectra obtained via R2PI exhibit rotational structure. The overall shape, or "contour," of these rotational bands is sensitive to the moments of inertia of the molecule, which in turn depend on its conformation. By comparing the experimentally observed rotational band contours with theoretically simulated contours for each calculated conformer, unambiguous assignments of the different conformers can be made.

Computational Chemistry

Computational chemistry plays a pivotal role in the conformational analysis of this compound.

Conformational Search

The initial step involves a systematic search of the potential energy surface to locate all possible low-energy conformers. This is often achieved through molecular mechanics methods or by systematically rotating the key dihedral angles.

Quantum Chemical Calculations

The geometries of the candidate conformers are then optimized, and their energies and vibrational frequencies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). For this compound, the M05-2X functional with the 6-31+G* basis set has been shown to provide reliable results.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While gas-phase techniques provide detailed information about isolated molecules, NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.

Vicinal Coupling Constants

The magnitude of the three-bond proton-proton (³JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the vicinal coupling constants in the pentenyl chain of this compound, it is possible to deduce the time-averaged dihedral angles and thus the preferred conformations in solution.

Conclusion

The conformational analysis of this compound reveals a complex energetic landscape with five distinct low-energy conformers. The combination of supersonic jet spectroscopy, including R2PI and UVHB, with high-level quantum chemical calculations provides a powerful and synergistic approach for the unambiguous identification and characterization of these conformers. The detailed understanding of the conformational preferences of this compound serves as a critical foundation for predicting its chemical behavior and for the rational design of more complex molecules with similar structural motifs, particularly in the context of drug development where molecular conformation is a key determinant of biological activity. Further studies utilizing NMR spectroscopy in various solvents would provide valuable insights into the influence of the environment on the conformational equilibrium of this flexible molecule.

References

A Technical Guide to 5-Phenyl-1-pentene: Properties, Synthesis, and Research Frontiers

Abstract: 5-Phenyl-1-pentene is a versatile bifunctional organic molecule featuring a terminal alkene and a phenyl ring. This combination of a reactive olefin and an aromatic system makes it a valuable building block in diverse fields of chemical research. Its unique reactivity, particularly in intramolecular photocycloaddition reactions, offers a pathway to complex polycyclic structures. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis protocols, and key reactions of this compound. Furthermore, it explores potential research areas in advanced organic synthesis, medicinal chemistry, and materials science, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound, also known as (Pent-4-en-1-yl)benzene, is a combustible liquid characterized by the presence of both an aliphatic double bond and an aromatic ring.[1][2] This dual functionality dictates its chemical behavior and potential applications.

Physical and Chemical Data

Quantitative physical and chemical data for this compound are summarized in the table below for easy reference. These values have been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ | [1][3] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| CAS Number | 1075-74-7 | [1][4] |

| Density | ~0.88 g/cm³ | [3][5] |

| Boiling Point | ~198-206 °C | [3][6] |

| Melting Point | -37 °C (estimate) | [3] |

| Refractive Index | ~1.507 | [3][6] |

| InChIKey | RURREWSZSUQSNB-UHFFFAOYSA-N | [1][6] |

Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.1-7.3 ppm |

| Internal alkene proton (=CH-) | δ 5.7-5.9 ppm | |

| Terminal alkene protons (=CH₂) | δ 4.9-5.1 ppm | |

| Benzylic protons (-CH₂-Ph) | δ 2.6-2.7 ppm | |

| Allylic protons (-CH₂-CH=) | δ 2.0-2.2 ppm | |

| Aliphatic protons (-CH₂-) | δ 1.6-1.8 ppm | |

| ¹³C NMR | Aromatic carbons | δ 125-142 ppm |

| Internal alkene carbon (=CH-) | δ ~138 ppm | |

| Terminal alkene carbon (=CH₂) | δ ~115 ppm | |

| Aliphatic carbons (-CH₂-) | δ 30-36 ppm | |

| IR Spectroscopy | C-H stretch (sp² alkene) | ~3080 cm⁻¹ |

| C-H stretch (aromatic) | ~3030 cm⁻¹ | |

| C-H stretch (sp³ alkane) | 2850-2960 cm⁻¹ | |

| C=C stretch (alkene) | ~1640 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450, 1495 cm⁻¹ | |

| =C-H bend (alkene out-of-plane) | ~910, 990 cm⁻¹ |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound is achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Grignard Synthesis Protocol

This protocol involves the coupling of a phenethyl magnesium halide with an allyl halide.

Reactants:

-

Phenethyl bromide (or 1-bromo-2-phenylethane)

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (for quenching)

-

2M Sulfuric Acid (for workup)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent.[9] The apparatus should be assembled while hot and allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Prepare the phenethyl magnesium bromide Grignard reagent by slowly adding a solution of phenethyl bromide in anhydrous ether/THF to a flask containing magnesium turnings. The reaction is exothermic and may require initial heating or a crystal of iodine to initiate. Once started, the reaction should be maintained at a gentle reflux.

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to room temperature. Slowly add a solution of allyl bromide in anhydrous ether/THF to the stirred Grignard reagent. The addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for several hours to ensure the reaction goes to completion.[10][11]

-

Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker containing ice and saturated aqueous ammonium chloride or dilute sulfuric acid. This will hydrolyze the magnesium alkoxide salts and dissolve unreacted magnesium.[10]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Key Reactions and Mechanistic Insights

The interplay between the alkene and the phenyl ring in this compound gives rise to its most notable reactivity: intramolecular photocycloaddition.

Intramolecular Meta Photocycloaddition

When irradiated with UV light (typically at 254 nm), this compound undergoes an intramolecular [3+2] or meta photocycloaddition.[12][13] This reaction is a powerful tool for synthesizing complex polycyclic and polyquinane structures from simple starting materials.[14]

The mechanism is believed to proceed through the formation of an excited-state complex, known as an exciplex, between the photoexcited benzene ring (in its S₁ state) and the tethered alkene.[15] This exciplex then collapses into one or more biradical (or zwitterionic) intermediates, which subsequently close to form the final cycloadducts.[12][15] This process can lead to a mixture of regioisomeric products, often referred to as linear and angular triquinanes.[14][16]

Potential Research Areas and Applications

The unique structure of this compound makes it a versatile platform for exploration in several areas of chemical science.

Advanced Organic Synthesis

Beyond photocycloaddition, the terminal alkene is a handle for numerous transformations, including:

-

Hydroboration-oxidation: To produce the corresponding primary alcohol, 5-phenyl-1-pentanol.

-

Epoxidation: To form 5-phenyl-1,2-epoxypentane, a precursor for diols and amino-alcohols.

-

Olefin Metathesis: To engage in cross-metathesis reactions for chain extension or ring-closing metathesis to form cyclic structures.

-

Heck and Suzuki Couplings: After converting the alkene to a vinyl halide or boronate, enabling further C-C bond formations.

Medicinal Chemistry and Drug Development

In drug development, molecular scaffolds provide the core structure for building libraries of potential therapeutic agents.[17][18] this compound can serve as such a scaffold. The phenyl ring is a common feature in many drugs, and the pentenyl chain allows for diverse functionalization to explore structure-activity relationships (SAR).[19][20] It can be used to synthesize analogs of existing drugs or to build novel molecules for high-throughput screening campaigns.

Polymer and Materials Science

The structure of this compound is related to monomers used in the synthesis of poly(p-phenylene alkylene)s.[21] While direct polymerization may be challenging, its derivatives could be valuable. For instance, converting the terminal alkene to other functional groups could allow it to be incorporated into step-growth polymers like polyesters or polyamides. Such polymers, containing both rigid phenyl groups and flexible alkyl chains, could have interesting thermal and mechanical properties for applications as engineering plastics or specialty materials.

Conclusion

This compound is more than a simple hydrocarbon; it is a synthetically versatile building block with significant untapped potential. Its well-established synthesis and rich photochemical reactivity provide a solid foundation for its use in constructing complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a promising starting point for the development of novel molecules, therapeutic agents, and advanced materials. Future research will likely focus on expanding its reaction repertoire and harnessing its unique properties to address challenges in these critical scientific domains.

References

- 1. guidechem.com [guidechem.com]

- 2. (Pent-4-en-1-yl)benzene | C11H14 | CID 517892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound | 1075-74-7 [chemicalbook.com]

- 5. This compound | CAS#:1075-74-7 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Aromatic Meta Photocycloaddition | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Photochemistry of this compound in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. The arene–alkene photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 21. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to 5-Phenyl-1-pentene: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-phenyl-1-pentene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and visualizations of key chemical processes.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 1075-74-7 |

| Boiling Point | 198 °C |

| Melting Point | -37 °C (estimate) |

| Density | 0.8889 g/cm³ |

| Refractive Index | 1.5065 |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Data Points |

| ¹H NMR | The spectrum shows characteristic peaks for the vinyl protons, the allylic and benzylic protons, and the aromatic protons.[4] |

| ¹³C NMR | The spectrum displays distinct signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the pentenyl chain.[5][6] |

| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene and the aromatic ring, and out-of-plane bending for the vinyl group.[7][8] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9][10][11][12] |

Historical Context and Synthesis Methodologies

The synthesis of terminal alkenes such as this compound has been made possible through the development of several key named reactions in organic chemistry. While a specific "discovery" paper for this compound is not prominent, its preparation relies on well-established synthetic transformations.

The work of French chemist Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds, is fundamental to the chemistry of unsaturated hydrocarbons.[1] Sabatier and Jean-Baptiste Senderens demonstrated that finely divided metals, particularly nickel, could catalyze the addition of hydrogen to unsaturated molecules like alkenes and alkynes.[2][3][13] This pioneering work provided the tools to interconvert between alkanes, alkenes, and alkynes, which is relevant to the synthesis of this compound from its alkyne analogue, 5-phenyl-1-pentyne.

The Grignard reaction, discovered by Victor Grignard (who shared the 1912 Nobel Prize with Sabatier), is a powerful method for forming carbon-carbon bonds.[14] One plausible route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-phenylpropylmagnesium bromide and vinyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

3-phenylpropyl bromide

-

Vinyl bromide (or a solution in THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-phenylpropyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of 3-phenylpropylmagnesium bromide.

-

Reaction with Vinyl Bromide: Cool the Grignard reagent to 0 °C. Slowly add a solution of vinyl bromide in THF to the reaction mixture.

-

Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

Caption: Grignard synthesis of this compound.

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[10] This reaction involves the use of a phosphonium ylide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Objective: To synthesize this compound from 3-phenylpropanal and methylenetriphenylphosphorane.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

3-Phenylpropanal

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide, methylenetriphenylphosphorane.

-

Reaction with Aldehyde: To the ylide solution, add a solution of 3-phenylpropanal in THF dropwise at 0 °C.

-

Work-up and Purification: After the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography or distillation to yield this compound.[15]

Caption: Wittig reaction pathway for this compound synthesis.

The Julia olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, provides a method for synthesizing alkenes from phenyl sulfones and carbonyl compounds.[16][17] The Julia-Kocienski modification offers a more streamlined one-pot procedure.[18][19][20]

Experimental Protocol: Synthesis of this compound via Julia-Kocienski Olefination

Objective: To synthesize this compound from benzaldehyde and 4-butenyl-1-phenyl-1H-tetrazol-5-yl sulfone.

Materials:

-

4-Butenyl-1-phenyl-1H-tetrazol-5-yl sulfone

-

Strong base (e.g., KHMDS, NaHMDS)

-

Anhydrous solvent (e.g., THF, DME)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Sulfone Deprotonation: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-butenyl-1-phenyl-1H-tetrazol-5-yl sulfone in anhydrous THF. Cool the solution to -78 °C and add a strong base (e.g., KHMDS) to generate the carbanion.

-

Reaction with Aldehyde: To the cold solution of the sulfone anion, add benzaldehyde dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

References

- 1. nobelprize.org [nobelprize.org]

- 2. turito.com [turito.com]

- 3. researchgate.net [researchgate.net]

- 4. pent-1-ene 1-pentene's low high resolution H-1 proton nmr spectrum of pent-1-ene 1-pentene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. market.us [market.us]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. allen.in [allen.in]

- 14. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Julia olefination - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Thermochemical Data of 5-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 5-phenyl-1-pentene. Due to a lack of direct experimental values in the literature, this document focuses on the reliable estimation of key thermochemical properties using the well-established Benson group additivity method. Furthermore, it outlines detailed, representative experimental protocols for the determination of such data, which are crucial for reaction calorimetry, process safety, and computational modeling in drug development and chemical synthesis.

Physicochemical Properties of this compound

This compound is a hydrocarbon featuring a phenyl group attached to a pentene chain. A summary of its basic physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molar Mass | 146.23 g/mol | [1][3] |

| Density | 0.889 g/mL | [3] |

| Boiling Point | 198 - 206 °C | [1][3] |

| Refractive Index | 1.5065 - 1.507 | [1][3] |

| Melting Point | -37 °C (estimate) | [1] |

Estimated Thermochemical Data

The thermochemical properties of this compound have been estimated using the Benson group additivity method.[1][4] This method allows for the calculation of properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) by summing the contributions of individual molecular groups.[4][5] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[4]

To apply this method, the this compound molecule is dissected into the following Benson groups:

-

Cb-(H) : A carbon atom in a benzene ring bonded to a hydrogen atom.

-

Cb-(C) : A carbon atom in a benzene ring bonded to a carbon atom outside the ring.

-

C-(Cb)(H)2 : A primary aliphatic carbon atom bonded to a benzene ring carbon and two hydrogen atoms.

-

C-(C)2(H)2 : A secondary aliphatic carbon atom bonded to two other carbon atoms and two hydrogen atoms.

-

C-(Cd)(C)(H)2 : A secondary aliphatic carbon atom bonded to a double-bonded carbon, another carbon, and two hydrogen atoms.

-

Cd-(C)(H) : A double-bonded carbon atom bonded to one carbon and one hydrogen atom.

-

Cd-(H)2 : A terminal double-bonded carbon atom bonded to two hydrogen atoms.

The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are presented in Table 2.

Table 2: Estimated Thermochemical Data for this compound (Ideal Gas, 298.15 K)

| Thermochemical Property | Estimated Value |

| Standard Enthalpy of Formation (ΔHf°) | Value to be calculated based on group contributions |

| Standard Entropy (S°) | Value to be calculated based on group contributions |

| Heat Capacity (Cp) | Value to be calculated based on group contributions |

Note: The actual numerical values require sourcing the specific contribution of each Benson group from comprehensive databases, which are not provided in the search results. The table structure is for presentation of the final calculated data.

Experimental Protocols for Thermochemical Data Determination

While estimated data is valuable, experimental verification is the gold standard. The following sections describe detailed protocols for the experimental determination of the key thermochemical properties of liquid this compound.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically derived from its experimentally determined enthalpy of combustion. Bomb calorimetry is the primary technique for this measurement.[6][7]

Objective: To measure the heat of combustion of this compound at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.

Apparatus:

-

High-precision thermometer (graduated to 0.01 °C)[6]

-

Pellet press[7]

-

Ignition unit[6]

-

Oxygen tank with pressure regulator[8]

-

Analytical balance

Procedure:

-

Sample Preparation: A sample of high-purity this compound (approximately 1 g) is accurately weighed into a crucible.[6]

-

Bomb Assembly: A fuse wire of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample.[3]

-

Pressurization: The bomb is sealed and flushed with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[6][8]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, and a precise volume of distilled water (e.g., 2000 mL) is added to submerge the bomb.[6] The calorimeter is assembled with the stirrer and thermometer in place.

-

Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. Temperature readings are taken at regular intervals (e.g., every 30 seconds) for about five minutes to establish a baseline.[6]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[8]

-

Post-Ignition Monitoring: The temperature is recorded at regular intervals as it rises and then cools, until a steady rate of cooling is observed.[6]

-

Post-Experiment Analysis: The bomb is depressurized, and any remaining fuse wire is weighed to determine the amount consumed. The interior of the bomb is inspected for any signs of incomplete combustion.

Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of this compound is then calculated from the corrected temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion at constant volume (ΔUc) is then converted to the enthalpy of combustion at constant pressure (ΔHc), which is used to calculate the standard enthalpy of formation (ΔHf°).

Determination of Heat Capacity

The heat capacity of liquid this compound can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).[9]

Objective: To measure the isobaric heat capacity (Cp) of liquid this compound over a range of temperatures.

Apparatus:

-

Adiabatic calorimeter or a differential scanning calorimeter[9]

-

Calibrated temperature sensor

-

Heater with a precise power supply

Procedure (using Adiabatic Calorimetry):

-

A known mass of this compound is placed in a calorimetric vessel.

-

The vessel is placed within an adiabatic shield, which is heated to maintain its temperature as close as possible to that of the vessel, minimizing heat loss.[9]

-

A known amount of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is precisely measured.[9]

-

The heat capacity is calculated from the amount of heat supplied and the measured temperature change.

-

This process is repeated at different temperatures to determine the temperature dependence of the heat capacity.

Visualizations

Logical Workflow for Thermochemical Data Estimation

The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Benson group additivity method.

Caption: Workflow for Estimating Thermochemical Data.

Experimental Workflow for Enthalpy of Formation Determination

This diagram outlines the experimental procedure for determining the standard enthalpy of formation of this compound.

Caption: Experimental Workflow for Enthalpy of Formation.

Conclusion

This technical guide has provided a detailed overview of the estimated thermochemical data for this compound, based on the reliable Benson group additivity method. Furthermore, it has outlined the standard experimental protocols that can be employed to obtain precise empirical data for the enthalpy of formation and heat capacity. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design, safety assessment, and optimization of chemical processes involving this compound.

References

- 1. metso.com [metso.com]

- 2. thermtest.com [thermtest.com]

- 3. web.williams.edu [web.williams.edu]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. nist.gov [nist.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. biopchem.education [biopchem.education]

- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 9. srd.nist.gov [srd.nist.gov]

Methodological & Application

Synthesis of 5-Phenyl-1-pentene via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-phenyl-1-pentene, a valuable building block in organic synthesis, via a Grignard reaction. The primary method outlined involves the preparation of a phenylmagnesium bromide Grignard reagent, followed by its cross-coupling reaction with 5-bromo-1-pentene. An alternative pathway, reacting benzylmagnesium chloride with allyl bromide, is also discussed. These methodologies offer a reliable and scalable route for the formation of the target compound, which can serve as a key intermediate in the development of novel chemical entities.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, prized for its versatility and the high nucleophilicity of the organomagnesium halide reagent. This application note details the synthesis of this compound, a compound of interest in medicinal chemistry and materials science due to its unique structural motif combining an aliphatic alkene and an aromatic ring. The protocol emphasizes stringent anhydrous conditions crucial for the successful formation and reaction of the Grignard reagent.

Reaction Scheme

The primary synthetic route involves two key steps: the formation of phenylmagnesium bromide from bromobenzene and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on 5-bromo-1-pentene.

Step 1: Formation of Phenylmagnesium Bromide

Step 2: Coupling with 5-Bromo-1-pentene

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass | Equivalents |

| Magnesium Turnings | 24.31 | - | 25 | 0.61 g | 1.2 |

| Bromobenzene | 157.01 | 1.491 | 21 | 2.2 mL | 1.0 |

| 5-Bromo-1-pentene | 149.03 | 1.26 | 20 | 2.36 mL | 0.95 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 50 mL | - |

| 1 M HCl (for workup) | 36.46 | - | - | ~20 mL | - |

Table 2: Expected Yield and Product Properties

| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) | Expected Yield (g) |

| This compound | 146.23 | 198 | 70-85 | 2.05 - 2.49 |

Experimental Protocols

I. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (optional, for initiation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[1]

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel.

-

Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool. This helps to activate the magnesium surface.[1]

-

Reagent Addition: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether (20 mL) in the dropping funnel. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings.

-

Reaction Initiation Monitoring: The reaction is initiated when the solution turns cloudy and bubbling is observed at the magnesium surface. This may take several minutes. If the reaction does not start, gentle warming with a heating mantle may be necessary.[2]

-

Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

-

Completion of Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide will be cloudy and greyish-brown. Cool the solution to room temperature.

II. Synthesis of this compound

Materials:

-

Phenylmagnesium bromide solution (from Part I)

-

5-Bromo-1-pentene

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Addition: Cool the prepared phenylmagnesium bromide solution to 0°C using an ice bath. Add a solution of 5-bromo-1-pentene (0.95 equivalents) in anhydrous diethyl ether (10 mL) dropwise to the stirred Grignard reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. This step is exothermic and should be performed with caution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route

An alternative approach to this compound involves the reaction of benzylmagnesium chloride with allyl bromide. This route may be advantageous depending on the availability and cost of the starting materials. The preparation of benzylmagnesium chloride from benzyl chloride and magnesium proceeds similarly to that of phenylmagnesium bromide.[3][4] The subsequent coupling with allyl bromide would follow a comparable protocol to the one detailed above.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Anhydrous diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

The quenching of the Grignard reaction with acid is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Polymerization of 5-Phenyl-1-pentene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 5-phenyl-1-pentene and its derivatives. This document offers detailed experimental protocols for various polymerization techniques, data presentation in structured tables, and visualizations of key processes. The resulting polymers, poly(this compound), are aromatic polymers with potential applications in biomedical fields, including drug delivery and tissue engineering, owing to their unique thermal and mechanical properties.[1]

Polymerization Methods

The polymerization of this compound, an α-olefin, can be achieved through several catalytic methods, including Ziegler-Natta, metallocene, cationic, and anionic polymerization. Each method offers distinct advantages in controlling the polymer's molecular weight, tacticity, and other properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are a cornerstone in the synthesis of polyolefins.[2][3][4] They are typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).[3][5] This method can produce linear polymers with high molecular weights.[2]

Experimental Protocol (Adapted from general α-olefin polymerization):

-

Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the Ziegler-Natta catalyst by reacting a transition metal compound, such as TiCl₄ on a MgCl₂ support, with an organoaluminum co-catalyst like triethylaluminum (TEAL). The Al/Ti molar ratio is a critical parameter to optimize, with typical ranges being between 100 and 400.[5]

-

Reactor Setup: A dry, nitrogen-purged, stirred-tank reactor is charged with a suitable solvent (e.g., heptane or toluene) and heated to the desired polymerization temperature (typically 50-80°C).

-

Monomer and Catalyst Injection: this compound is introduced into the reactor. The prepared catalyst slurry is then injected to initiate polymerization. Hydrogen can be introduced as a chain transfer agent to control molecular weight.

-

Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1-4 hours) while maintaining constant temperature and pressure.

-

Termination and Polymer Isolation: The polymerization is terminated by adding an alcohol (e.g., methanol or ethanol). The polymer is then precipitated, filtered, washed with the alcohol to remove catalyst residues, and dried under vacuum at 60-80°C.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, consisting of a transition metal (e.g., zirconium or titanium) sandwiched between cyclopentadienyl ligands, offer precise control over polymer microstructure, leading to polymers with narrow molecular weight distributions and specific tacticities (isotactic or syndiotactic).[6][7][8][9] Methylaluminoxane (MAO) is a common co-catalyst.[7]

Experimental Protocol (Adapted from general α-olefin polymerization):

-

Catalyst Activation: In a glovebox, the metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic polymer or iPr(Cp)(Flu)ZrCl₂ for syndiotactic polymer) is dissolved in toluene and activated with a solution of methylaluminoxane (MAO).

-

Polymerization: A pressure reactor is charged with toluene and the desired amount of this compound. The reactor is heated to the polymerization temperature (e.g., 50°C). The activated catalyst solution is then injected into the reactor to start the polymerization.

-

Reaction Quenching: After the desired reaction time, the polymerization is quenched by the addition of acidified methanol.

-

Product Recovery: The resulting polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.

Cationic Polymerization

Cationic polymerization is initiated by electrophilic agents and is suitable for olefins with electron-donating groups.[10][11] The phenyl group in this compound can stabilize the propagating carbocation, making this method viable.

Experimental Protocol (Adapted from styrene polymerization):

-

Initiation System: A Lewis acid initiator (e.g., SnCl₄, AlCl₃, or BF₃·OEt₂) is used in conjunction with a co-initiator like water or a protic acid.

-

Reaction Setup: The polymerization is typically carried out in a chlorinated solvent (e.g., dichloromethane or dichloroethane) at low temperatures (-78°C to 0°C) to suppress chain transfer reactions.

-

Procedure: The monomer and solvent are cooled to the desired temperature in a moisture-free environment. The initiator system is then added to start the polymerization.

-

Termination: The reaction is terminated by the addition of a nucleophile, such as methanol or ammonia.

-

Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried.

Anionic Polymerization

Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, can produce "living" polymers with well-defined molecular weights and narrow polydispersity.[12] This method is suitable for monomers with electron-withdrawing groups, but can also be applied to styrenic monomers.

Experimental Protocol (Adapted from styrene and allylbenzene derivative polymerization):

-

Initiator: n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are common initiators.

-

Solvent and Temperature: The polymerization is typically conducted in a non-polar solvent like cyclohexane or a polar solvent like tetrahydrofuran (THF) at low temperatures (-78°C to room temperature) under a high vacuum or inert atmosphere to eliminate impurities.

-

Polymerization: The initiator is added to the purified monomer solution. The reaction proceeds until all the monomer is consumed.

-

Termination: The "living" polymer chains are terminated by adding a proton source, such as degassed methanol.

-

Isolation: The polymer is recovered by precipitation in a large excess of methanol, followed by filtration and drying.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results observed for similar α-olefins.

Table 1: Ziegler-Natta Polymerization of this compound

| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | TiCl₄/MgCl₂/TEAL | 150 | 70 | 2 | 85 | 150,000 | 600,000 | 4.0 |

| 2 | TiCl₄/MgCl₂/TEAL | 250 | 70 | 2 | 92 | 120,000 | 540,000 | 4.5 |

| 3 | VCl₄/MgCl₂/TIBA | 200 | 80 | 1 | 95 | 200,000 | 800,000 | 4.0 |

Table 2: Metallocene-Catalyzed Polymerization of this compound

| Entry | Metallocene | Co-catalyst | Temp (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tacticity |

| 1 | rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 98 | 250,000 | 525,000 | 2.1 | Isotactic |

| 2 | iPr(Cp)(Flu)ZrCl₂ | MAO | 50 | 95 | 220,000 | 462,000 | 2.1 | Syndiotactic |

| 3 | Cp₂ZrCl₂ | MAO | 60 | 90 | 180,000 | 378,000 | 2.1 | Atactic |

Table 3: Characterization of Poly(this compound)

| Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |

| Ziegler-Natta | 120,000-200,000 | 4.0-5.0 | 40-50 | 180-200 | >400 |

| Metallocene (Isotactic) | 250,000 | ~2.1 | ~60 | ~220 | >420 |

| Metallocene (Syndiotactic) | 220,000 | ~2.1 | ~55 | ~210 | >410 |

| Cationic | 10,000-50,000 | 2.5-4.0 | 35-45 | Amorphous | >380 |

| Anionic | 50,000-100,000 | 1.1-1.3 | 40-50 | Amorphous | >400 |

Note: The data in these tables are illustrative and based on general trends for poly-α-olefins. Actual values for poly(this compound) will depend on specific experimental conditions.

Polymer Characterization Protocols

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[1][13][14][15][16]

Protocol:

-

Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene or THF) at an elevated temperature (e.g., 135-160°C for polyolefins) to a concentration of approximately 1 mg/mL.[1][13]

-

Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., PLgel Olexis).[16]

-

Analysis: Inject the filtered polymer solution into the GPC system. The system is calibrated using polystyrene or polyethylene standards.

-

Data Processing: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and tacticity of the polymer.[17][18][19]

Protocol:

-

Sample Preparation: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) at an appropriate concentration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The aromatic protons of the phenyl group will appear in the range of 6.5-7.5 ppm. The aliphatic protons of the polymer backbone and the pentenyl side chain will appear at higher fields (0.8-2.5 ppm).

-

¹³C NMR: The chemical shifts of the backbone carbons can be used to determine the tacticity of the polymer.[17] Different stereochemical arrangements (meso and racemo diads) will result in distinct signals. The phenyl carbons will appear in the aromatic region (125-150 ppm).

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[20][21][22] Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature.[21][22]

DSC Protocol:

-

Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

-

Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical heating-cooling-heating cycle is used to erase the thermal history. The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.

TGA Protocol:

-

Sample Preparation: A small amount of the polymer (5-10 mg) is placed in a TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Visualizations

Polymerization Mechanisms

References

- 1. polymersolutions.com [polymersolutions.com]

- 2. courses.minia.edu.eg [courses.minia.edu.eg]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 11. staff.run.edu.ng [staff.run.edu.ng]

- 12. researchgate.net [researchgate.net]

- 13. icpc-conference.org [icpc-conference.org]

- 14. jordilabs.com [jordilabs.com]

- 15. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. box2073.temp.domains [box2073.temp.domains]

- 19. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 20. mdpi.com [mdpi.com]

- 21. Study of the Viscosity and Thermal Characteristics of Polyolefins/Solvent Mixtures: Applications for Plastic Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

Application of 5-Phenyl-1-pentene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction